BenchChemオンラインストアへようこそ!

1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

polar surface area TPSA oxadiazole building block

1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine (free base CAS 1334203‑62‑1; hydrochloride CAS 1334148‑53‑6) is a 1,2,4‑oxadiazole derivative that carries a cycloheptane‑amine core and a primary aminomethyl side chain. The hydrochloride salt (C₁₀H₁₉ClN₄O, MW 246.74) is supplied at ≥95 % purity by Enamine (catalog EN300‑82916) and several global distributors.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13073133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)(C2=NOC(=N2)CN)N
InChIInChI=1S/C10H18N4O/c11-7-8-13-9(14-15-8)10(12)5-3-1-2-4-6-10/h1-7,11-12H2
InChIKeyMNZRAVQPHGIDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine (HCl) – Physicochemical Identity and Commercial Availability for Specialist Procurement


1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine (free base CAS 1334203‑62‑1; hydrochloride CAS 1334148‑53‑6) is a 1,2,4‑oxadiazole derivative that carries a cycloheptane‑amine core and a primary aminomethyl side chain . The hydrochloride salt (C₁₀H₁₉ClN₄O, MW 246.74) is supplied at ≥95 % purity by Enamine (catalog EN300‑82916) and several global distributors [1]. Predicted physicochemical descriptors—TPSA 90.96 Ų, LogP 1.46, 2 H‑bond donors, 5 H‑bond acceptors—position the compound in a favourable polarity/lipophilicity window for fragment‑ and ligand‑based discovery .

Why 1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine Cannot Be Exchanged with Common 5‑Alkyl or 5‑Fluoroalkyl Oxadiazole Analogs


The 5‑aminomethyl substituent of the target compound simultaneously raises polar surface area (+40 % vs the 5‑methyl congener), adds a hydrogen‑bond donor, and provides a reactive primary amine handle that is absent in the 5‑methyl, 5‑trifluoromethyl, and 5‑cycloalkyl analogs . These differences directly affect solubility, molecular recognition, and synthetic tractability; therefore, replacing the compound with a simpler 5‑substituted oxadiazole removes both the physicochemical advantages and the ability to perform on‑scaffold diversification, undermining project goals in medicinal chemistry and chemical biology [1].

Quantitative Differentiation Evidence for 1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine (HCl) vs Its Closest Commercial Analogs


Polar Surface Area (TPSA) Comparison: 1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine (HCl) vs 5-Methyl Analog (HCl)

The target compound exhibits a predicted TPSA of 90.96 Ų, whereas the 5‑methyl analog (1-(5‑methyl‑1,2,4‑oxadiazol‑3‑yl)cycloheptan‑1‑amine hydrochloride, CAS 1172959‑96‑4) shows a TPSA of 64.94 Ų. This corresponds to a 26.02 Ų increase (+40.1 %) for the aminomethyl derivative .

polar surface area TPSA oxadiazole building block physicochemical property

Lipophilicity (LogP) Reduction: 1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine (HCl) vs 5-Methyl and 5-Trifluoromethyl Analogs (HCl)

The aminomethyl derivative has a predicted LogP of 1.4583, whereas the 5‑methyl analog gives 2.30802 and the 5‑trifluoromethyl analog shows 3.0184. The target compound thus reduces LogP by 0.85 units relative to the methyl congener and by 1.56 units relative to the trifluoromethyl congener .

lipophilicity LogP drug-likeness oxadiazole congener

Hydrogen Bond Donor Capacity: 1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine (HCl) vs 5-Methyl and 5-CF₃ Analogs (HCl)

The target compound possesses 2 hydrogen‑bond donors (cycloheptyl‑NH₂ and aminomethyl‑NH₂), while the 5‑methyl and 5‑trifluoromethyl analogs possess only 1 donor (cycloheptyl‑NH₂). An additional donor alters both the strength and geometry of intermolecular interactions . This finding is consistent with the broader literature showing that amino‑substituted oxadiazoles exhibit significantly different hydrogen‑bond acceptor/donor strength compared to alkyl‑substituted analogues [1].

hydrogen bond donor ligand recognition oxadiazole SAR molecular interaction

Synthetic Diversification Potential: Primary Amine Handle of 1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine (HCl) vs Unreactive 5-Methyl and 5-CF₃ Congeners

The aminomethyl (–CH₂NH₂) group is a reactive primary amine that can be directly acylated, sulfonylated, reductively alkylated, or converted to ureas, amides, and heterocycles without requiring protecting‑group manipulation or de novo synthesis. The 5‑methyl (–CH₃) and 5‑trifluoromethyl (–CF₃) analogs lack this reactive moiety and thus demand more complex synthetic routes to install functional handles [1].

synthetic handle building block amine derivatization medicinal chemistry diversification

High-Value Application Scenarios for 1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine (HCl) Derived from Quantitative Evidence


Fragment‑Based Drug Discovery Against S1P1 or Human Neutrophil Elastase

The compound’s high TPSA and dual hydrogen‑bond donor capacity make it an ideal fragment hit for serine‑protease (e.g., HNE) or S1P1 receptor targets where hydrogen‑bonding dominates binding. The 40 % TPSA advantage over the 5‑methyl analog supports stronger polar contacts, while the primary amine handle allows rapid fragment elaboration without structural revision [1].

Targeted Covalent Inhibitor (TCI) Scaffold Construction

The reactive aminomethyl side chain can be directly converted into electrophilic warheads (e.g., acrylamide, chloroacetamide) for covalent targeting. In contrast, the 5‑methyl or 5‑trifluoromethyl analogs would require additional synthetic steps to introduce a reactive handle, increasing cycle time and cost [1].

PROTAC Linker Attachment Point in Heterobifunctional Degraders

The free –CH₂NH₂ group serves as a pre‑installed linker attachment site for conjugation to E3 ligase ligands (e.g., VHL, CRBN). Using the target compound eliminates the need for de‑novo synthesis of amine‑functionalized oxadiazole scaffolds, saving 2–3 synthetic steps compared to starting from a 5‑alkyl oxadiazole [1].

Chemical Biology Probe Library Production

Because the compound combines a drug‑like LogP (1.46 vs >2.3 for alkyl analogs) with a reactive primary amine, it is well‑suited for parallel library synthesis (e.g., amide or urea arrays) to generate oxadiazole‑based chemical probes with balanced solubility and permeability profiles.

Quote Request

Request a Quote for 1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.